molecular formula C12H14N4 B7554517 N-ethyl-6-methyl-2-pyridin-4-ylpyrimidin-4-amine

N-ethyl-6-methyl-2-pyridin-4-ylpyrimidin-4-amine

Cat. No. B7554517
M. Wt: 214.27 g/mol
InChI Key: XDZRCFFAGPKBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-6-methyl-2-pyridin-4-ylpyrimidin-4-amine (referred to as EMPA) is a chemical compound that belongs to the class of pyrimidine derivatives. EMPA has been the subject of numerous scientific studies due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of EMPA is not fully understood. However, it has been suggested that EMPA works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been suggested that EMPA may work by modulating the activity of certain signaling pathways in the body.
Biochemical and Physiological Effects:
EMPA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in the body, which may be beneficial in the treatment of a number of diseases. EMPA has also been shown to have anti-cancer properties, which may be due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth.

Advantages and Limitations for Lab Experiments

EMPA has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized. It also has a number of potential applications in the field of medicine. However, there are also some limitations to using EMPA in lab experiments. It can be difficult to work with due to its complex synthesis method, and it may not be suitable for all types of experiments.

Future Directions

There are a number of potential future directions for research on EMPA. One area of interest is the development of new drugs based on EMPA. Another area of interest is the study of EMPA's potential in the treatment of neurodegenerative diseases. There is also potential for further research into the mechanism of action of EMPA and its effects on the body. Overall, EMPA is a promising compound with a number of potential applications in the field of medicine.

Synthesis Methods

The synthesis of EMPA involves the reaction of 2-chloro-6-methylpyridine-4-amine with ethyl isocyanate. The resulting product is then subjected to further reactions to yield EMPA. The synthesis method is complex and requires careful attention to detail and safety precautions.

Scientific Research Applications

EMPA has been the subject of numerous scientific studies due to its potential applications in the field of medicine. EMPA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-ethyl-6-methyl-2-pyridin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-3-14-11-8-9(2)15-12(16-11)10-4-6-13-7-5-10/h4-8H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZRCFFAGPKBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-6-methyl-2-pyridin-4-ylpyrimidin-4-amine

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